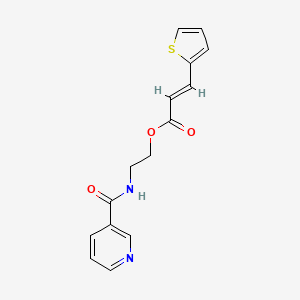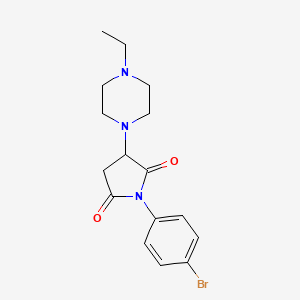
2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate
概要
説明
“2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate” is a complex organic compound that features both pyridine and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate” typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridylcarbonylamino Intermediate: This step might involve the reaction of 3-pyridinecarboxylic acid with an amine to form the pyridylcarbonylamino group.
Esterification: The intermediate could then be esterified with an appropriate alcohol to form the ethyl ester.
Formation of the Thienylprop-2-enoate Moiety: This step might involve the reaction of thiophene-2-carboxaldehyde with an appropriate reagent to form the thienylprop-2-enoate group.
Coupling Reaction: Finally, the two moieties could be coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine and thiophene rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a candidate for studying heterocyclic chemistry and reaction mechanisms.
Biology
Medicine
Possible use as a therapeutic agent, given the bioactivity of pyridine and thiophene derivatives.
Industry
Applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用機序
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The pyridine ring could engage in hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron transfer processes.
類似化合物との比較
Similar Compounds
2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-furyl)prop-2-enoate: Similar structure but with a furan ring instead of thiophene.
2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-pyridyl)prop-2-enoate: Similar structure but with an additional pyridine ring.
Uniqueness
The presence of both pyridine and thiophene rings in “2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate” provides a unique combination of electronic properties, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-14(6-5-13-4-2-10-21-13)20-9-8-17-15(19)12-3-1-7-16-11-12/h1-7,10-11H,8-9H2,(H,17,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEIQFRVCHDBAG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365444 | |
| Record name | AC1LYNSV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-17-2 | |
| Record name | AC1LYNSV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline](/img/structure/B3900551.png)
![1-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2-pyrrolidinone](/img/structure/B3900553.png)
![ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidin-1-yl)benzoate](/img/structure/B3900555.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3900559.png)
![4-(allyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B3900563.png)
![5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3900578.png)

![2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B3900590.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3900606.png)
![(2E)-2-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B3900614.png)
![4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol](/img/structure/B3900617.png)
![(3,4-Dimethyl-phenyl)-[3-fluoro-4-(4-methyl-piperazin-1-yl)-phenyl]-methanone](/img/structure/B3900619.png)

